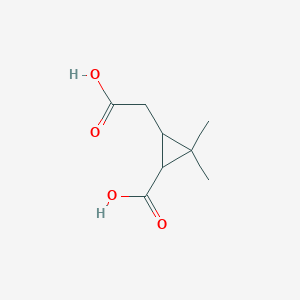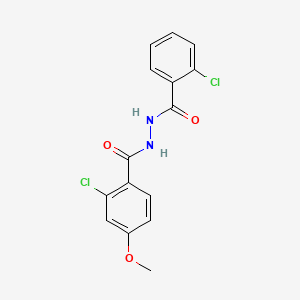
2-Chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide is an organic compound belonging to the class of benzohydrazides. This compound is known for its diverse biological activities and is often explored as a potential pharmaceutical and agrochemical agent.
Méthodes De Préparation
The synthesis of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a standard for pesticide detection.
Biology: The compound is explored for its potential antibacterial and antifungal activities.
Medicine: It is investigated for its potential use in developing new pharmaceutical agents due to its diverse biological activities.
Industry: The compound is used in the production of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparaison Avec Des Composés Similaires
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide can be compared with other similar compounds such as:
2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide: This compound is structurally similar but lacks the methoxy group, which may affect its biological activity and chemical properties.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a different substitution pattern, which may lead to different reactivity and applications.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a thiourea group, which imparts different chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12Cl2N2O3 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-9-6-7-11(13(17)8-9)15(21)19-18-14(20)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,18,20)(H,19,21) |
Clé InChI |
HGIKJAWUXKMSRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


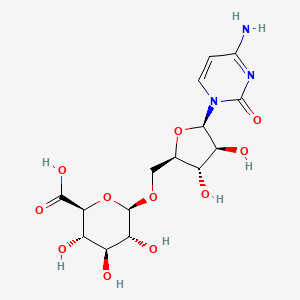


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
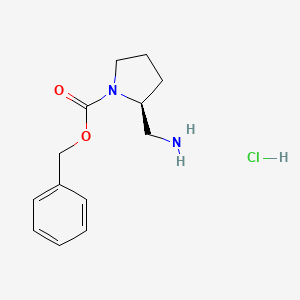

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
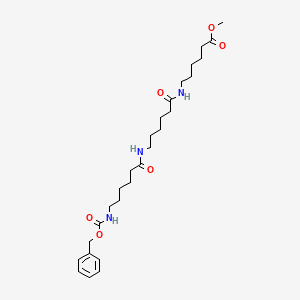
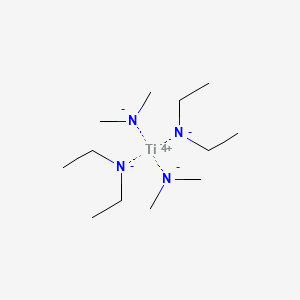
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
